benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Description
benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(26-12-14-5-2-1-3-6-14)13-27-17-9-8-16-21-22-19(24(16)23-17)15-7-4-10-20-11-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEAHKDRNZKNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as JAK1 and JAK2, by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory effects on cyclin-dependent kinases (CDKs) and potential anticancer properties.
Triazolothiadiazines: These compounds have a fused triazole-thiadiazine structure and are explored for their pharmacological activities.
Uniqueness
benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties
Q & A
Basic Questions
Q. What are the key synthetic steps and analytical methods for synthesizing benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate?
- Synthesis Steps :
Cyclization : Formation of the triazolo-pyridazine core using concentrated HCl under reflux conditions .
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with benzyl mercaptan or analogous reagents .
Esterification : Coupling with benzyl acetate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Reagents : Ethanol for recrystallization, HCl for cyclization , and anhydrous solvents for moisture-sensitive steps .
- Analytical Methods :
- NMR Spectroscopy : Confirms regiochemistry of the triazolo-pyridazine ring and substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (≥95%) using reverse-phase C18 columns .
Q. What biological activities are reported for structurally related triazolo-pyridazine derivatives?
- Antimicrobial Activity : Analogous compounds with pyridyl and sulfanyl groups show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : Triazolo-pyridazines inhibit kinases (e.g., EGFR with IC₅₀ ~50 nM) and proteases via competitive binding .
- Anti-inflammatory Potential : Derivatives reduce TNF-α production by 60–70% in macrophage assays .
- Table 1 : Bioactivity Comparison of Structural Analogs
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for sulfanyl group introduction to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for triazolo-pyridazine core formation, improving yield by 15–20% .
- Catalyst Screening : Pd/C or CuI catalysts in Suzuki-Miyaura cross-coupling for late-stage functionalization (e.g., pyridyl group introduction) .
Q. How to resolve contradictions in reported biological activities of triazolo-pyridazine analogs?
- Comparative Assays : Standardize assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural Analysis :
- X-ray Crystallography : Resolve binding modes of analogs with conflicting activities (e.g., pyridin-3-yl vs. pyridin-2-yl substituents) .
- SAR Studies : Correlate substituent electronegativity (e.g., fluorine at phenyl groups) with enhanced target affinity .
- Computational Modeling : Use molecular docking to predict off-target interactions that may explain divergent results .
Q. What methodologies elucidate the enzyme inhibition mechanisms of this compound?
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon/koff) to targets like kinases or proteases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding energetics .
- Table 2 : Mechanistic Insights from Related Compounds
| Technique | Application Example | Key Finding | Source |
|---|---|---|---|
| SPR | EGFR binding affinity | KD: 120 nM | |
| Molecular Docking | Interaction with ATP-binding pocket | Hydrogen bonding with Lys721 | |
| ITC | Entropy-driven binding to HSP90 | ΔG: −9.8 kcal/mol |
Methodological Notes
- Contradiction Management : Discrepancies in biological data may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Advanced Purification : Use preparative HPLC with gradient elution (ACN/H2O + 0.1% TFA) to isolate diastereomers or regioisomers .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic sensitivity of the acetate ester group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
